molecular formula C15H11Cl2NO3 B3021534 4-acetylphenyl (3,4-dichlorophenyl)carbamate CAS No. 85221-17-6

4-acetylphenyl (3,4-dichlorophenyl)carbamate

Cat. No.: B3021534
CAS No.: 85221-17-6
M. Wt: 324.2 g/mol
InChI Key: SVADXMBEHYZPGI-UHFFFAOYSA-N
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Description

4-Acetylphenyl (3,4-dichlorophenyl)carbamate is a chemical compound with the molecular formula C15H11Cl2NO3 and a molecular weight of 324.16 g/mol . It is known for its unique structure, which combines an acetylphenyl group with a dichlorophenyl carbamate moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl (3,4-dichlorophenyl)carbamate typically involves the reaction of 4-acetylphenol with 3,4-dichlorophenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves bulk synthesis using similar reaction conditions as described above. The process may be optimized for scale-up by adjusting reaction times, temperatures, and concentrations of reactants.

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenyl (3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

4-Acetylphenyl (3,4-dichlorophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetylphenyl (3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes .

Comparison with Similar Compounds

  • 4-Acetylphenyl (4-chlorophenyl)carbamate
  • 4-Acetylphenyl (2,3-dichlorophenyl)carbamate
  • 4-Acetylphenyl (2,4-dichlorophenyl)carbamate

Comparison: 4-Acetylphenyl (3,4-dichlorophenyl)carbamate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

(4-acetylphenyl) N-(3,4-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c1-9(19)10-2-5-12(6-3-10)21-15(20)18-11-4-7-13(16)14(17)8-11/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVADXMBEHYZPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234425
Record name Carbamic acid, (3,4-dichlorophenyl)-, 4-acetylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85221-17-6
Record name Carbamic acid, (3,4-dichlorophenyl)-, 4-acetylphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085221176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, (3,4-dichlorophenyl)-, 4-acetylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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